molecular formula C13H14N2OS B3271463 3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE CAS No. 54921-45-8

3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE

Cat. No.: B3271463
CAS No.: 54921-45-8
M. Wt: 246.33 g/mol
InChI Key: LPNFNROQKIYLPG-UHFFFAOYSA-N
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Description

3-(Morpholine-4-carbothioyl)-1H-indole is a heterocyclic compound featuring an indole core substituted at the 3-position with a morpholine-4-carbothioyl group. This structural motif combines the aromatic indole scaffold, known for its prevalence in bioactive molecules, with a morpholine-derived thioamide moiety.

Properties

IUPAC Name

1H-indol-3-yl(morpholin-4-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c17-13(15-5-7-16-8-6-15)11-9-14-12-4-2-1-3-10(11)12/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNFNROQKIYLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808158
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE typically involves the reaction of indole derivatives with morpholine-4-carbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the indole core can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole or morpholine ring.

    Reduction: Reduced forms of the carbothioyl linkage.

    Substitution: Substituted indole or morpholine derivatives.

Scientific Research Applications

3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(MORPHOLINE-4-CARBOTHIOYL)-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with N-Hydroxycinnamamide-Based HDAC Inhibitors

A series of N-hydroxycinnamamide-based HDAC inhibitors (HDACIs) with indole-containing cap groups (e.g., SAHA analogs) exhibited HDAC inhibition and antitumor activity comparable to vorinostat (SAHA) . Key differences include:

  • Biological Activity: HDACIs with indole caps showed nanomolar-range IC50 values against HDAC enzymes and tumor cells .

Comparison with 3-[(4-Substituted Piperazin-1-yl)methyl]-1H-indole Derivatives

The Akko group synthesized 3-[(4-substituted piperazin-1-yl)methyl]-1H-indole derivatives via Mannich reactions, demonstrating cytotoxicity (IC50 <10 μM) against cancer cell lines . Key distinctions include:

  • Substituent Chemistry : The target compound’s morpholine carbothioyl group replaces the piperazinylmethyl moiety. Piperazine derivatives rely on basic nitrogen atoms for solubility and target engagement, whereas the morpholine ring’s oxygen may enhance hydrophilicity. The carbothioyl group’s sulfur atom could improve membrane permeability or enable covalent interactions.
  • Biological Implications : Piperazinylmethyl derivatives showed cytotoxicity dependent on N-4 substitutions (e.g., aryl or alkyl groups), indicating that bulk and electronic properties at the 3-position critically modulate activity . The morpholine carbothioyl group’s planar thioamide and rigid morpholine ring may impose distinct steric or electronic effects, though empirical data is needed.

Structural and Functional Analysis of Key Substituents

Compound Class Substituent at 3-Position Key Features Biological Activity Reference
3-(Morpholine-4-carbothioyl)-1H-indole Morpholine-4-carbothioyl Thioamide, morpholine ring (O/N) Not reported
N-Hydroxycinnamamide-indole HDACIs Hydroxycinnamamide Hydroxamic acid (Zn-binding) HDAC inhibition ~SAHA
Akko’s Piperazinylmethyl indoles Piperazinylmethyl (N-4 substituted) Basic piperazine, Mannich reaction IC50 <10 μM (cytotoxicity)

Research Findings and Discussion

  • Substituent-Driven Activity : The 3-position substituent profoundly influences bioactivity. Piperazinylmethyl derivatives’ cytotoxicity underscores the importance of nitrogen-based basicity and substitution patterns . In contrast, the target compound’s carbothioyl group may prioritize sulfur-mediated interactions or metabolic stability.
  • Morpholine vs. However, piperazine’s dual nitrogen atoms may offer stronger hydrogen-bonding or protonation-dependent target engagement.
  • Thioamide vs. Hydroxamic Acid : Thioamides are less common in HDACIs but may exhibit unique binding profiles. Their higher lipophilicity compared to hydroxamic acids could affect cell penetration.

Biological Activity

3-(Morpholine-4-carbothioyl)-1H-indole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12N2OS
  • CAS Number : 54921-45-8
  • Molecular Weight : 220.29 g/mol

The compound features a morpholine ring linked to an indole structure, which is known for its diverse biological properties. The thiocarbonyl group enhances the reactivity and interaction potential of the compound with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives possess activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentrations (MIC) for these compounds can be as low as 0.98 μg/mL, highlighting their potential as effective antimicrobial agents.

Anticancer Potential

In vitro studies have demonstrated that indole derivatives can exhibit antiproliferative effects against various cancer cell lines. For example, certain synthesized indolylquinazolinones showed preferential suppression of rapidly dividing A549 lung cancer cells . The mechanism of action in these cases often involves the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cellular processes.
  • Receptor Modulation : The compound could modulate receptor activity, influencing signaling pathways related to growth and survival.
  • Biofilm Disruption : Similar compounds have shown efficacy in inhibiting biofilm formation in bacterial species, which is crucial for treating chronic infections .

Study on Antimicrobial Activity

A recent study synthesized various indole derivatives and evaluated their antimicrobial effects against S. aureus and MRSA. The results indicated that certain compounds had significantly lower MIC values compared to traditional antibiotics, suggesting a promising alternative for treating resistant infections .

Anticancer Research

Another investigation focused on the antiproliferative effects of indole derivatives on cancer cell lines, including A549 and MCF-7. The study found that several compounds induced significant cytotoxicity at low concentrations, with mechanisms involving cell cycle arrest and apoptosis induction .

Data Table: Biological Activity Overview

Activity TypeTarget Organism/Cell LineMIC (μg/mL)Reference
AntimicrobialStaphylococcus aureus0.98
AntimicrobialMRSA<1
AntiproliferativeA549 (lung cancer)Varies
AntiproliferativeMCF-7 (breast cancer)Varies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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